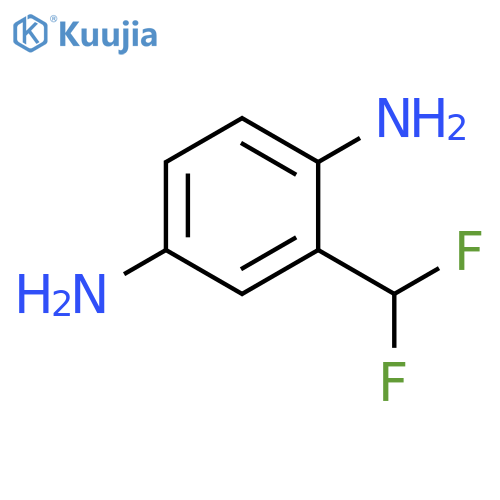

Cas no 1343155-21-4 (2-(Difluoromethyl)-1,4-benzenediamine)

2-(Difluoromethyl)-1,4-benzenediamine 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-1,4-benzenediamine

-

- インチ: 1S/C7H8F2N2/c8-7(9)5-3-4(10)1-2-6(5)11/h1-3,7H,10-11H2

- InChIKey: LMSZVPNHIIEVPR-UHFFFAOYSA-N

- SMILES: C1(N)=CC=C(N)C=C1C(F)F

じっけんとくせい

- 密度みつど: 1.296±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- Boiling Point: 294.2±35.0 °C(Predicted)

- 酸度系数(pKa): 4.92±0.10(Predicted)

2-(Difluoromethyl)-1,4-benzenediamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-367779-2.5g |

2-(DIFLUOROMETHYL)BENZENE-1,4-DIAMINE |

1343155-21-4 | 2.5g |

$1701.0 | 2023-03-02 | ||

| Enamine | EN300-367779-5.0g |

2-(DIFLUOROMETHYL)BENZENE-1,4-DIAMINE |

1343155-21-4 | 5.0g |

$2154.0 | 2023-03-02 | ||

| Enamine | EN300-367779-10.0g |

2-(DIFLUOROMETHYL)BENZENE-1,4-DIAMINE |

1343155-21-4 | 10.0g |

$2708.0 | 2023-03-02 | ||

| Enamine | EN300-367779-1.0g |

2-(DIFLUOROMETHYL)BENZENE-1,4-DIAMINE |

1343155-21-4 | 1.0g |

$821.0 | 2023-03-02 |

2-(Difluoromethyl)-1,4-benzenediamine 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

8. Back matter

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

2-(Difluoromethyl)-1,4-benzenediamineに関する追加情報

Introduction to 2-(Difluoromethyl)-1,4-benzenediamine (CAS No. 1343155-21-4)

2-(Difluoromethyl)-1,4-benzenediamine, identified by the Chemical Abstracts Service Number (CAS No.) 1343155-21-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This diamine derivative features a unique structural motif, incorporating a difluoromethyl group at the 2-position of the benzene ring, flanked by two amino (-NH₂) substituents at the 1 and 4 positions. Such a configuration imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The difluoromethyl moiety is particularly noteworthy due to its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. In recent years, fluorinated aromatic compounds have been extensively explored for their potential in enhancing pharmacological properties. The introduction of fluorine atoms can lead to increased resistance to enzymatic degradation, improved cell membrane permeability, and altered interactions with biological targets. This has positioned compounds like 2-(Difluoromethyl)-1,4-benzenediamine as promising candidates for further investigation in medicinal chemistry.

1,4-Benzenediamine derivatives are well-documented in literature for their diverse biological activities. The presence of two amino groups allows for versatile functionalization and the possibility of forming coordination complexes with metal ions or serving as precursors for more complex heterocyclic structures. The specific arrangement of these groups in 2-(Difluoromethyl)-1,4-benzenediamine may influence its reactivity and interaction patterns with biological systems. Current research trends suggest that such diamines could be utilized in the synthesis of inhibitors targeting enzymes involved in metabolic pathways or as building blocks for small-molecule drugs.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like the difluoromethyl group influence molecular behavior. These tools allow researchers to predict binding modes, assess pharmacokinetic parameters, and identify potential lead compounds more efficiently than traditional methods alone. Studies employing virtual screening have identified 2-(Difluoromethyl)-1,4-benzenediamine as a structurally interesting compound that warrants further experimental validation.

The pharmaceutical industry is increasingly focused on developing treatments for complex diseases such as cancer, inflammation, and neurodegenerative disorders. Compounds with novel scaffolds are essential for overcoming existing challenges related to drug resistance and side effects. The unique structure of 2-(Difluoromethyl)-1,4-benzenediamine provides a foundation for designing molecules that may interact differently with disease-causing pathways compared to conventional therapeutics. This has sparked interest among academic researchers and pharmaceutical companies alike.

In addition to its potential as an intermediate or lead compound, 2-(Difluoromethyl)-1,4-benzenediamine may also find applications in materials science and catalysis. The combination of electron-withdrawing fluorine atoms and amino groups creates a system with tunable redox properties, which could be exploited in electrochemical applications or as ligands for transition metal catalysts. Ongoing research is exploring these possibilities to expand the utility of this compound beyond traditional pharmaceutical applications.

The synthesis of 2-(Difluoromethyl)-1,4-benzenediamine presents its own set of challenges due to the sensitivity of the functional groups involved. Advanced synthetic methodologies are required to achieve high yields while maintaining regioselectivity and protecting group strategies where necessary. Recent publications highlight innovative approaches using transition-metal-catalyzed cross-coupling reactions or flow chemistry techniques to streamline the preparation process.

Evaluation of the safety profile is a critical step before any compound can be considered for therapeutic use. Preliminary studies on related derivatives suggest that proper handling and characterization are essential due to potential interactions with biological systems. While comprehensive toxicological data on 2-(Difluoromethyl)-1,4-benzenediamine is still limited, researchers are employing modern toxicological assays to assess its potential effects on cells and organisms.

The integration of genomics and proteomics into drug discovery has opened new avenues for identifying targets that were previously unexplored. By correlating genetic information with protein expression patterns, scientists can pinpoint key enzymes or receptors that may be modulated by compounds like 2-(Difluoromethyl)-1,4-benzenediamine. This systems-level approach enhances the likelihood of developing drugs with improved efficacy and reduced off-target effects.

Future directions in research may involve exploring analogs of 2-(Difluoromethyl)-1,4-benzenediamine by modifying other parts of the molecule or introducing additional functional groups. Such modifications could lead to compounds with enhanced potency or selectivity against specific biological targets. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits.

The versatility of difluoromethyl-containing compounds extends beyond pharmaceutical applications; they are also being investigated for their potential use in agrochemicals due to their ability to confer resistance against pests or pathogens while maintaining environmental safety profiles when properly designed.

In conclusion,2-(Difluoromethyl)-1,4-benzenediamine (CAS No., 1343155-21-4) represents an intriguing compound with significant potential across multiple domains including drug discovery,material science,and catalysis Its unique structural features make it an attractive candidate for further exploration,and ongoing research promises new insights into its applications

1343155-21-4 (2-(Difluoromethyl)-1,4-benzenediamine) Related Products

- 1354007-98-9(N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)

- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)

- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)

- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)

- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)

- 1930-89-8(1-isocyano-4-methoxy-2-methylbenzene)

- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)

- 16790-93-5(19(S)-Hydroxyconopharyngine)

- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)

- 53319-35-0(myo-Inositol)